molecular formula C₁₇H₁₂ClNO₂ B1141125 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one CAS No. 934996-79-9

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one

Cat. No. B1141125
Key on ui cas rn: 934996-79-9
M. Wt: 297.74
InChI Key:
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Patent
US07872147B2

Procedure details

P2O5 (90 grams) was added in portions to H3PO4 (90 grams) while maintaining the temperature below 140° C. The mixture was heated at 115° C. for 1.5 hour, whereupon 3-[2-(4-chloro-phenoxy)-phenyl]-1-methyl-pyrrolidine-2,4-dione (XI) (30 grams; 95 mmol) was added. The resulting mixture was stirred for 4 days at 115° C. to 130° C. with extra P2O5 (in total 5 portions of 5 grams each were added). The mixture was poured into water (200 ml) and the resulting precipitate was stirred overnight. The mixture was extracted with dichloromethane (250 ml) and washed with sat. NaHCO3 (pH=7). After drying on magnesium sulphate the solvent was removed under vacuum. The resulting crude product was dissolved in methanol (520 ml) at 70° C. Following removal of part of the methanol by evaporation the product crystallized. The mixture was stirred overnight at −12° C. The crystals were filtered and dried to provide 5-chloro-2,3-dihydro-2-methyl-1H-dibenz[2,3;6,7]oxepino[4,5-c]pyrrol-1-one (VI) (16.4 grams, 55 mmol; 58%), purity according to GC 92%.1H-NMR (400 MHz, CDCl3): 3.2 (s, 3H), 4.3 (s, 1H), 3.8 (m,1H), 7.2-7.4 (m, 6H), 8.2 (dd,1H).
Name
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.OP(O)(O)=O.[Cl:20][C:21]1[CH:41]=[CH:40][C:24]([O:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[CH:32]2[C:36](=O)[CH2:35][N:34]([CH3:38])[C:33]2=[O:39])=[CH:23][CH:22]=1>O>[Cl:20][C:21]1[CH:41]=[CH:40][C:24]2[O:25][C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[C:32]3[C:33](=[O:39])[N:34]([CH3:38])[CH2:35][C:36]=3[C:23]=2[CH:22]=1

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
90 g
Type
reactant
Smiles
OP(=O)(O)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=CC=C(OC2=C(C=CC=C2)C2C(N(CC2=O)C)=O)C=C1
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting precipitate was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 140° C
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (250 ml)
WASH
Type
WASH
Details
washed with sat. NaHCO3 (pH=7)
CUSTOM
Type
CUSTOM
Details
After drying on magnesium sulphate the solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude product was dissolved in methanol (520 ml) at 70° C
CUSTOM
Type
CUSTOM
Details
removal of part of the methanol
CUSTOM
Type
CUSTOM
Details
by evaporation the product
CUSTOM
Type
CUSTOM
Details
crystallized
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at −12° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC2=C(C3=C(C(N(C3)C)=O)C3=C(O2)C=CC=C3)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 55 mmol
AMOUNT: MASS 16.4 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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